1-(6-Isopropoxypyridin-3-yl)ethanone
Overview
Description
1-(6-Isopropoxypyridin-3-yl)ethanone is a chemical compound characterized by its pyridine ring substituted with an isopropoxy group at the 6-position and an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Isopropoxypyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 6-isopropoxypyridin-3-ylmethanol with acyl chlorides under basic conditions. Another approach is the Friedel-Crafts acylation of 6-isopropoxypyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The choice of solvent and catalyst can significantly affect the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Isopropoxypyridin-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines.
Scientific Research Applications
1-(6-Isopropoxypyridin-3-yl)ethanone has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Isopropoxypyridin-3-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
6-Isopropoxypyridin-3-ylmethanol
(6-Isopropoxypyridin-3-yl)boronic acid
Properties
IUPAC Name |
1-(6-propan-2-yloxypyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMHRBUGLUUUPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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